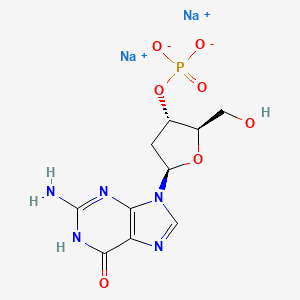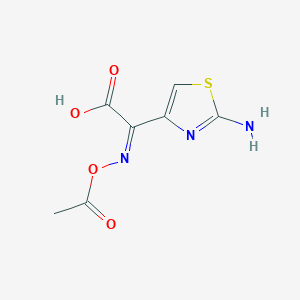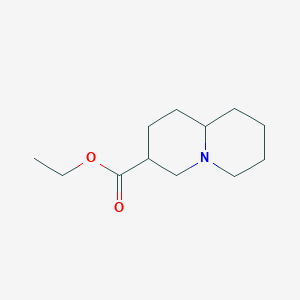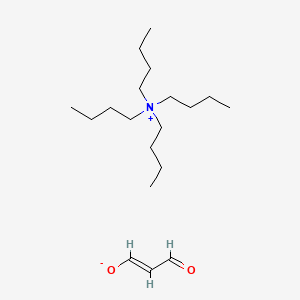
Pentylamine-6-carboxyltetramethylrhodamine TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pentylamine-6-carboxyltetramethylrhodamine TFA salt, also called Xanthylium, 9-[5-[[(5-aminopentyl)amino]carbonyl]-2-carboxyphenyl]-3,6-bis(dimethylamino)-, inner salt, is a novel molecular rhodamine-type fluorescent probe.
Scientific Research Applications
Analysis and Characterization
- The trifluoroacetyl (TFA) derivatives of various amphetamines, including pentylamine-6-carboxyltetramethylrhodamine TFA salt, have been studied for their ability to be separated and characterized using gas chromatography and mass spectrometry. This research highlights the potential of TFA derivatives in forensic and analytical chemistry for substance identification and differentiation (Brettell, 1983).
Chemical Properties and Synthesis
- Studies on the structural and chemical properties of compounds like ptilomycalin A, which involve the synthesis of their TFA derivatives, shed light on the complex structures and chemical behaviors of these molecules. Such research is pivotal in understanding the fundamental aspects of organic chemistry and bioactive compounds (Ohtani et al., 1992).
Pharmaceutical Research
- In pharmaceutical research, TFA salts and derivatives are utilized in the synthesis and analysis of various drugs. For instance, the study of peptide amphiphiles and their transitions from nanotapes to micelles, involving TFA salts, is crucial in the development of new drug delivery systems (Miravet et al., 2013).
Catalysis and Reaction Mechanisms
- Research on the conversion of pentylamine on catalysts, including the study of various reactions such as cracking, hydrocracking, and disproportionation, provides valuable insights into the mechanisms of chemical transformations. This knowledge is fundamental for the development of more efficient industrial processes (Sonnemans & Mars, 1974).
Environmental and Photocatalysis Research
- The study of photocatalytic degradation of organic compounds containing nitrogen atoms, such as pentylamine, using titanium dioxide, offers significant insights into environmental cleanup technologies and the development of efficient photocatalysts (Low, McEvoy, & Matthews, 1991).
properties
CAS RN |
709025-58-1 |
|---|---|
Product Name |
Pentylamine-6-carboxyltetramethylrhodamine TFA salt |
Molecular Formula |
C30H34N4O4 |
Molecular Weight |
514.62 |
synonyms |
Pentylamine-6-carboxyltetramethylrhodamine TFA salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



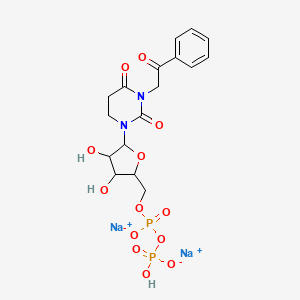
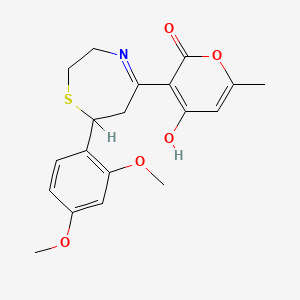
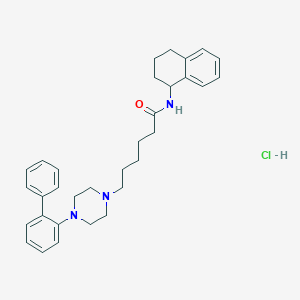
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)
